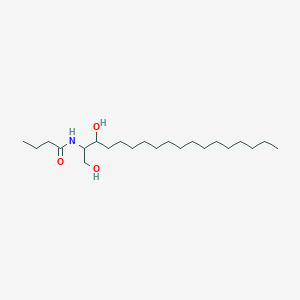
N-(1,3-dihydroxy-2-octadecanyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C4 Dihydroceramide: is a type of sphingolipid, which is a class of lipids that play crucial roles in cellular structure and signaling. Dihydroceramides are metabolic intermediates in the de novo sphingolipid synthesis pathway and are converted into ceramides by the addition of a double bond . Unlike ceramides, which are well-known for their biological functions, dihydroceramides have only recently been recognized for their distinct roles in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of C4 Dihydroceramide typically involves the acylation of sphinganine by ceramide synthase enzymes. This process occurs in the endoplasmic reticulum and results in the formation of dihydroceramide with varying acyl chain lengths . The reaction conditions often include the presence of specific enzymes such as ceramide synthase and dihydroceramide desaturase .
Industrial Production Methods: Industrial production of dihydroceramides can be achieved through both chemical synthesis and biotechnological methods. Chemical synthesis involves the use of precursors resembling natural sphingolipid precursors, while biotechnological methods utilize microbial or mammalian cell cultures to produce dihydroceramides .
化学反応の分析
Types of Reactions: C4 Dihydroceramide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the desaturation of dihydroceramide to form ceramide, catalyzed by dihydroceramide desaturase .
Common Reagents and Conditions: Common reagents used in these reactions include ceramide synthase for the initial acylation and dihydroceramide desaturase for the desaturation process . The reactions typically occur in the endoplasmic reticulum under physiological conditions.
Major Products: The major product formed from the desaturation of dihydroceramide is ceramide, which serves as a precursor for more complex sphingolipids such as sphingomyelins and glucosylceramides .
科学的研究の応用
C4 Dihydroceramide has a wide range of scientific research applications:
作用機序
The mechanism of action of C4 Dihydroceramide involves its conversion to ceramide, which then participates in various cellular processes. Ceramides are known to mediate cellular stress responses, apoptosis, and autophagy . Dihydroceramides themselves have been shown to influence cellular stress responses, hypoxia, and immune responses . The molecular targets and pathways involved include ceramide synthase and dihydroceramide desaturase enzymes .
類似化合物との比較
Ceramide: Unlike dihydroceramides, ceramides contain a double bond and are more abundant in tissues.
Dihydrosphingomyelin: Another sphingolipid that is structurally similar but contains a phosphocholine head group.
Glucosylceramide: A glycosphingolipid derived from ceramide with a glucose molecule attached.
Uniqueness: C4 Dihydroceramide is unique in its role as a metabolic intermediate and its emerging recognition as a bioactive lipid with distinct biological functions . Its ability to influence cellular processes such as autophagy and stress responses sets it apart from other sphingolipids .
特性
分子式 |
C22H45NO3 |
|---|---|
分子量 |
371.6 g/mol |
IUPAC名 |
N-(1,3-dihydroxyoctadecan-2-yl)butanamide |
InChI |
InChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26) |
InChIキー |
OQNWHOCKDMLTSP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


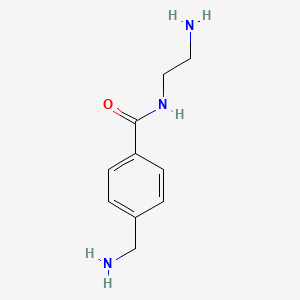

![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)
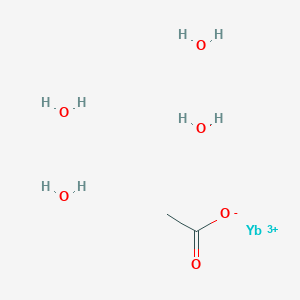
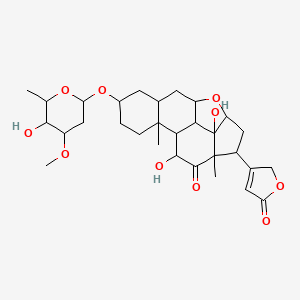

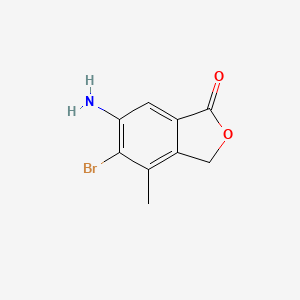
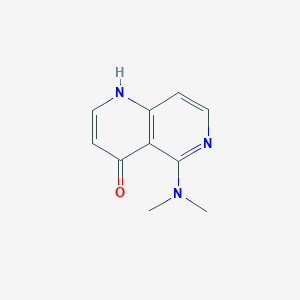
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
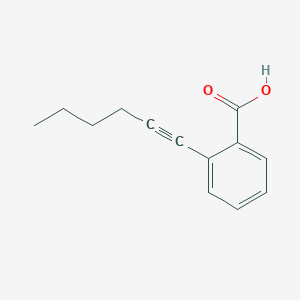
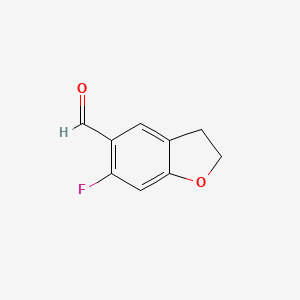
![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
